- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and EpoxidesChemPlusChem, 2020, 85(7), 1587-1595,
Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)

1-Methylpyridin-1-ium iodide structure
Nom du produit:1-Methylpyridin-1-ium iodide
Numéro CAS:930-73-4
Le MF:C6H8IN
Mégawatts:221.038893699646
MDL:MFCD00160400
CID:999374
PubChem ID:13596
1-Methylpyridin-1-ium iodide Propriétés chimiques et physiques
Nom et identifiant
-
- 1-METHYLPYRIDIN-1-IUM IODIDE
- Pyridine methiodide
- 1-Methylpyridinium·iodide
- 1-Methylpyridinium iodide
- N-Methylpyridinium iodide
- PYRIDINIUM, 1-METHYL-, IODIDE
- Pyridinium, 1-methyl-, iodide (1:1)
- methylpyridinium iodide
- 1-methyl pyridinium iodide
- WLN: T6KJ A1 &I
- HLNJFEXZDGURGZ-UHFFFAOYSA-M
- NSC97384
- AX8266500
- 1-Methylpyridinium iodide, analytical standard
- 1-Methylpyridinium iodide (6CI, 7CI)
- Pyridinium, 1-methyl-, iodide (8CI, 9CI)
- 1-Methylpyridin-1-ium iodide
-
- MDL: MFCD00160400
- Piscine à noyau: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
- La clé Inchi: HLNJFEXZDGURGZ-UHFFFAOYSA-M
- Sourire: [I-].C1C=C[N+](C)=CC=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 8
- Nombre de liaisons rotatives: 0
- Complexité: 46.1
- Surface topologique des pôles: 3.9
Propriétés expérimentales
- Couleur / forme: Solid
1-Methylpyridin-1-ium iodide Informations de sécurité
- Mot signal:Danger
- Description des dangers: H302;H318
- Déclaration d'avertissement: P280;P301+P312+P330;P305+P351+P338+P310
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- RTECS:UU6300000
- Conditions de stockage:Room temperature
1-Methylpyridin-1-ium iodide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3907646-5g |
1-Methylpyridin-1-iumiodide |
930-73-4 | 95% | 5g |
RMB 739.20 | 2025-02-20 | |
AstaTech | 50798-5/G |
1-METHYLPYRIDIN-1-IUM IODIDE |
930-73-4 | 97% | 5g |
$99 | 2023-09-17 | |
eNovation Chemicals LLC | D757268-5g |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 5g |
$110 | 2024-06-06 | |
Enamine | EN300-1663440-0.25g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 0.25g |
$24.0 | 2023-06-04 | |
Enamine | EN300-1663440-2.5g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 2.5g |
$94.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
1499.0CNY | 2021-07-17 | |
Cooke Chemical | BD3907646-100mg |
1-Methylpyridin-1-iumiodide |
930-73-4 | 95% | 100mg |
RMB 44.80 | 2025-02-20 | |
Enamine | EN300-1663440-10.0g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 10g |
$376.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 100mg |
57CNY | 2021-05-07 | |
Aaron | AR00GV7Q-250mg |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 250mg |
$4.00 | 2025-01-24 |
1-Methylpyridin-1-ium iodide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Acetonitrile ; 24 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Acetonitrile ; overnight, reflux
Référence
- Direct C-H Sulfonylimination of Pyridinium SaltsOrganic Letters, 2022, 24(15), 2821-2825,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Ethyl acetate ; overnight, 70 °C
Référence
- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide FixationChemSusChem, 2018, 11(24), 4262-4268,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Acetone ; 16 h, rt → reflux
Référence
- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]areneOrganic Chemistry Frontiers, 2019, 6(8), 1236-1243,
Méthode de production 5
Conditions de réaction
1.1 12 h, 100 °C
Référence
- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer BehaviorACS Omega, 2018, 3(11), 15281-15292,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Diethyl ether ; 8 h, rt
Référence
- Symmetric Halogen Bonding Is Preferred in SolutionJournal of the American Chemical Society, 2012, 134(12), 5706-5715,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Acetonitrile ; 8 h, 80 °C
Référence
- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagentsOrganic & Biomolecular Chemistry, 2023, 21(5), 1008-1013,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Acetonitrile ; overnight, reflux
Référence
- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indolesOrganic Letters, 2023, 25(28), 5203-5208,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Acetone ; rt
Référence
- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterasesLetters in Organic Chemistry, 2009, 6(6), 500-503,
Méthode de production 10
Conditions de réaction
Référence
- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" DichlorineChemistry - A European Journal, 2020, 26(61), 13776-13778,
Méthode de production 11
Conditions de réaction
1.1 Solvents: Acetonitrile ; 16 h, 90 °C
Référence
- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical StudyAdvanced Synthesis & Catalysis, 2018, 360(20), 3990-3998,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Acetonitrile ; 12 h, 90 °C
Référence
- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium saltsOrganic Chemistry Frontiers, 2020, 7(17), 2405-2413,
Méthode de production 13
Méthode de production 14
Conditions de réaction
1.1 Solvents: Toluene ; 3 h, reflux
Référence
- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic HostsJournal of the American Chemical Society, 1998, 120(48), 12443-12452,
Méthode de production 15
Conditions de réaction
1.1 Solvents: Acetonitrile ; 12 h, 70 °C
Référence
- Synthesis of 2-Formylpyrroles from Pyridinium Iodide SaltsOrganic Letters, 2020, 22(15), 6107-6111,
Méthode de production 16
Conditions de réaction
1.1 Solvents: Acetonitrile ; 2 h, 120 °C
Référence
- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent OrganocatalysisAdvanced Synthesis & Catalysis, 2021, 363(20), 4779-4788,
Méthode de production 17
Conditions de réaction
1.1 Solvents: Ethyl acetate ; 3 h, 25 °C
Référence
- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in WaterAdvanced Synthesis & Catalysis, 2022, 364(1), 87-93,
Méthode de production 18
Conditions de réaction
1.1 Solvents: Acetonitrile ; overnight, reflux
Référence
- Structural considerations for charge-enhanced Bronsted acid catalystsJournal of Physical Organic Chemistry, 2020, 33(8),,
Méthode de production 19
Conditions de réaction
1.1 Solvents: Acetonitrile ; 24 h, reflux
Référence
- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state studyOrganic & Biomolecular Chemistry, 2009, 7(18), 3698-3708,
Méthode de production 20
Conditions de réaction
1.1 Solvents: Diethyl ether
Référence
- The Synthesis of Evoninic Acids2006, , ,,
1-Methylpyridin-1-ium iodide Raw materials
1-Methylpyridin-1-ium iodide Preparation Products
1-Methylpyridin-1-ium iodide Littérature connexe
-
Sadia Shahbaz,Asif Ali Tahir,Tapas Mallick,Idris Al Siyabi,Bandar Y. Alfaifi,Safeer Ahmed New J. Chem. 2020 44 20212
-
Duo Fu,Jiaxi Xu Org. Biomol. Chem. 2023 21 1008
-
Isabella Richter,Jusaku Minari,Philip Axe,John P. Lowe,Tony D. James,Kazuo Sakurai,Steven D. Bull,John S. Fossey cation–π interactions control the conformation of nonrestricted (phenylalkyl)pyridines. Isabella Richter Jusaku Minari Philip Axe John P. Lowe Tony D. James Kazuo Sakurai Steven D. Bull John S. Fossey Chem. Commun. 2008 1082
-
Siva Bala Subramaniyan,Megarajan Sengan,Ramesh Subburethinam,Anbazhagan Veerappan New J. Chem. 2021 45 11937
-
Liang Li,Huijuan Cui,Zhou Yang,Xutang Tao,Xinsong Lin,Ning Ye,Huai Yang CrystEngComm 2012 14 1031
930-73-4 (1-Methylpyridin-1-ium iodide) Produits connexes
- 16960-34-2(4-Amino-3-(1H-indol-3-yl)butanoic acid)
- 1804246-37-4(3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid)
- 1805573-86-7(4-Bromo-2-cyano-3-(trifluoromethoxy)aniline)
- 1805207-06-0(2-(Difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine-5-methanol)
- 779331-59-8(4,4,5,5-Tetramethyl-2-[4-(methylthio)-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane)
- 1000343-91-8(5-Bromo-3-formyl-6-methyl-7-azaindole)
- 2171741-56-1(3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1699689-67-2(5-Pyrimidinecarboxylic acid, 2-(2-amino-2-oxoethyl)-1,6-dihydro-6-oxo-, methyl ester)
- 2137991-61-6(2-Methyl-1-(2-methylpiperidin-3-yl)piperazine)
- 1628839-41-7(2-(Difluoromethyl)-4-methylpyridine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide

Pureté:99%
Quantité:25g
Prix ($):440.0